(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid
Brand Name:
Vulcanchem
CAS No.:
112930-58-2
VCID:
VC0219172
InChI:
InChI=1S/C17H14O2S/c18-17(19)10-9-14-13-6-2-1-5-12(13)11-20-16-8-4-3-7-15(14)16/h1-9H,10-11H2,(H,18,19)/b14-9+
SMILES:
C1C2=CC=CC=C2C(=CCC(=O)O)C3=CC=CC=C3S1
Molecular Formula:
C19H23NO4S
Molecular Weight:
282.4 g/mol
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid
CAS No.: 112930-58-2
Main Products
VCID: VC0219172
Molecular Formula: C19H23NO4S
Molecular Weight: 282.4 g/mol
CAS No. | 112930-58-2 |
---|---|
Product Name | (E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid |
Molecular Formula | C19H23NO4S |
Molecular Weight | 282.4 g/mol |
IUPAC Name | (3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid |
Standard InChI | InChI=1S/C17H14O2S/c18-17(19)10-9-14-13-6-2-1-5-12(13)11-20-16-8-4-3-7-15(14)16/h1-9H,10-11H2,(H,18,19)/b14-9+ |
Standard InChIKey | KZYGZHLREIDBJJ-NTEUORMPSA-N |
Isomeric SMILES | C1C2=CC=CC=C2/C(=C\CC(=O)O)/C3=CC=CC=C3S1 |
SMILES | C1C2=CC=CC=C2C(=CCC(=O)O)C3=CC=CC=C3S1 |
Canonical SMILES | C1C2=CC=CC=C2C(=CCC(=O)O)C3=CC=CC=C3S1 |
Synonyms | (E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid |
PubChem Compound | 1822673 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume